molecular formula C7H9Br2N B1291643 5-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 718608-10-7

5-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No. B1291643
M. Wt: 266.96 g/mol
InChI Key: HEDJZTHUYQRPRW-UHFFFAOYSA-N
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Description

The compound "5-(Bromomethyl)-2-methylpyridine hydrobromide" is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The bromomethyl group attached to the pyridine ring indicates the presence of a bromine atom connected to a methyl group, which is further linked to the pyridine ring. This compound is of interest due to its potential applications in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as "5-(Bromomethyl)-2-methylpyridine hydrobromide," can be achieved through various methods. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines has been developed using Stille coupling and bromination reactions . Similarly, scalable syntheses of dibrominated bipyridines have been described, which are useful intermediates for further functionalization through metal-catalyzed coupling reactions . These methods provide efficient routes to synthesize brominated pyridine derivatives, which could be adapted for the synthesis of "5-(Bromomethyl)-2-methylpyridine hydrobromide."

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring and one or more bromine atoms attached to it. The position of the bromine atoms on the pyridine ring is crucial as it influences the reactivity and the type of reactions the compound can undergo. X-ray crystallography has been used to determine the structure of related compounds, such as 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, which can provide insights into the molecular geometry and intermolecular interactions of brominated pyridines .

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including but not limited to, nucleophilic substitution, coupling reactions, and halogen dance reactions . These reactions allow for the introduction of different functional groups, enabling the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(Bromomethyl)-2-methylpyridine hydrobromide" would be influenced by the presence of the bromomethyl group and the pyridine ring. Brominated pyridines typically have higher molecular weights and are more polar than their non-brominated counterparts. They may also exhibit unique reactivity due to the presence of the electronegative bromine atom, which can facilitate electrophilic aromatic substitution reactions. The hydrobromide salt form of the compound would likely be more soluble in polar solvents due to the ionic nature of the hydrobromide ion.

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-3-(bromomethyl)pyridine hydrobromide is a key intermediate in the synthesis of rupatadine, a potent antihistamine and platelet-activating factor antagonist. This compound is synthesized from 5-methylnicotinic acid, offering a simple, efficient, and environmentally friendly method with a 65.9% overall yield (Guo, Lu, & Wang, 2015).

Crystal Structure Analysis

The crystal structure of related compounds, such as 2-amino-5-methylpyridine hydrochloride, has been analyzed using single-crystal X-ray diffraction techniques. These studies contribute to a deeper understanding of the molecular interactions and stability in similar pyridine derivatives (Sherfinski & Marsh, 1975).

Polymerization and Material Science

In material science, bromomethylpyridine derivatives play a role in the solution polymerization of similar compounds, like 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides. This process is significant for understanding the reactivity and behavior of monomers in polymerization, impacting the synthesis of new materials (Monmoton, Lefebvre, & Fradet, 2008).

Ligand Synthesis for Metal Complexation

Derivatives of bromomethylpyridine, such as 5'-bromomethyl-2,2'-bipyridine, are used in synthesizing mono-, bis-, and tris-tridentate ligands. These ligands are particularly well-suited for complexing with lanthanide(III) cations, demonstrating their importance in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Novel Synthesis Approaches in Organic Chemistry

In organic chemistry, bromomethylpyridine derivatives are pivotal in synthesizing novel pyridine-based derivatives through processes like Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals and possess various biological activities (Ahmad et al., 2017).

properties

IUPAC Name

5-(bromomethyl)-2-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJZTHUYQRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622905
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methylpyridine hydrobromide

CAS RN

718608-10-7
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-methylpyridine hydrobromide
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Synthesis routes and methods

Procedure details

A solution of (6-methylpyridin-3-yl)methanol (J. Med. Chem. 43; 18; 2000; 3386) (492 mg, 4 mmol) and thionyl bromide (4.16 g, 20 mmol) in dichloromethane (20 ml) was stirred at room temperature for 3 hours. The reaction was concentrated under reduced pressure and the residue azeotroped with dichloromethane. The residual red oil was triturated well with ether to afford the title compound as an orange powder, 1.39 g; 1H NMR (DMSOd6, 400 MHz) δ: 2.64 (s, 3H), 4.81 (s, 2H), 7.81 (d, 1H), 8.42 (d, 1H), 8.84 (s, 1H).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Bosma, Z Wang, AJ Kooistra, N Bushby… - Journal of Medicinal …, 2019 - ACS Publications
Drug–target binding kinetics are an important predictor of in vivo drug efficacy, yet the relationship between ligand structures and their binding kinetics is often poorly understood. We …
Number of citations: 14 pubs.acs.org
J Xu, X Xie, N Ye, J Zou, H Chen… - Journal of medicinal …, 2019 - ACS Publications
A series of substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione analogues were synthesized and evaluated as potent dengue virus inhibitors. …
Number of citations: 27 pubs.acs.org

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